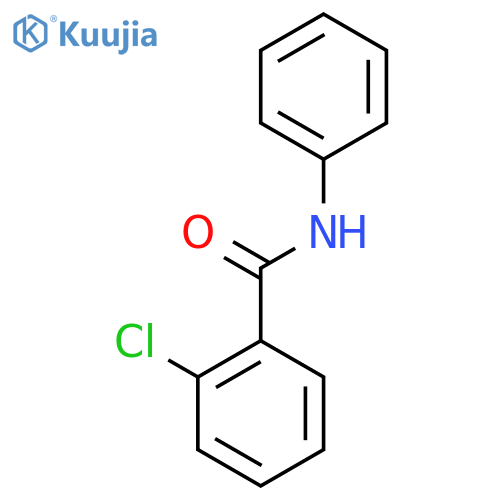

Cas no 6833-13-2 (2-Chloro-N-phenylbenzamide)

2-Chloro-N-phenylbenzamide 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-N-phenylbenzamide

- Benzamide,2-chloro-N-phenyl-

- 2-chlorobenzanilide

- 2-Chlorobenzoanilide

- 2-Chlorobenzoic acid anilide

- Benzamide,2-chloro-N-phenyl

- Benzanilide,2-chloro

- N-phenyl-2-chlorobenzamide

- o-Chlorobenzanilide

- Z27782611

- AKOS001314866

- A867064

- UNII-GJ4TC95K9F

- NSC405514

- DTXSID90218475

- CS-D0328

- SCHEMBL1203522

- GJ4TC95K9F

- NSC-405514

- Benzamide, 2-chloro-N-phenyl-

- 6833-13-2

- MFCD00016336

- FT-0739197

- N-PHENYL-O-CHLOROBENZAMIDE

- AI3-14148

- AS-58936

- NSC 405514

- 2-Chloro-N-phenyl-benzamide

- Benzanilide, 2-chloro-

- DTXCID10140966

- DB-122127

-

- MDL: MFCD00016336

- インチ: InChI=1S/C13H10ClNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16)

- InChIKey: AXQVIWHAEYLGLO-UHFFFAOYSA-N

- SMILES: ClC1=CC=CC=C1C(NC2=CC=CC=C2)=O

計算された属性

- 精确分子量: 231.04500

- 同位素质量: 231.045092

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 16

- 回転可能化学結合数: 3

- 複雑さ: 238

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1

- XLogP3: 3.7

じっけんとくせい

- 密度みつど: 1.285

- Boiling Point: 288.4°C at 760 mmHg

- フラッシュポイント: 128.2°C

- Refractive Index: 1.649

- PSA: 29.10000

- LogP: 3.66530

2-Chloro-N-phenylbenzamide Security Information

2-Chloro-N-phenylbenzamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-Chloro-N-phenylbenzamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0997265-5g |

2-chloro-n-phenylbenzamide |

6833-13-2 | 95% | 5g |

$1000 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061615-250mg |

2-Chloro-N-phenylbenzamide |

6833-13-2 | 98% | 250mg |

¥2433.00 | 2024-05-03 | |

| Ambeed | A500104-5g |

2-Chloro-N-phenylbenzamide |

6833-13-2 | 95+% | 5g |

$562.0 | 2024-04-18 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H59623-250mg |

2-Chloro-N-phenylbenzamide, 97% |

6833-13-2 | 97% | 250mg |

¥2860.00 | 2023-02-25 | |

| TRC | C382395-10mg |

2-Chloro-N-phenylbenzamide |

6833-13-2 | 10mg |

$ 50.00 | 2022-06-06 | ||

| TRC | C382395-100mg |

2-Chloro-N-phenylbenzamide |

6833-13-2 | 100mg |

$ 80.00 | 2022-06-06 | ||

| TRC | C382395-50mg |

2-Chloro-N-phenylbenzamide |

6833-13-2 | 50mg |

$ 65.00 | 2022-06-06 | ||

| Chemenu | CM185293-25g |

2-Chloro-N-phenylbenzamide |

6833-13-2 | 95% | 25g |

$314 | 2021-06-16 | |

| eNovation Chemicals LLC | Y1046928-250mg |

2-Chloro-N-phenylbenzamide |

6833-13-2 | 97% | 250mg |

$725 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061615-1g |

2-Chloro-N-phenylbenzamide |

6833-13-2 | 98% | 1g |

¥7344.00 | 2024-05-03 |

2-Chloro-N-phenylbenzamide 関連文献

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

2-Chloro-N-phenylbenzamideに関する追加情報

Introduction to 2-Chloro-N-phenylbenzamide (CAS No. 6833-13-2)

2-Chloro-N-phenylbenzamide, with the CAS number 6833-13-2, is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring and an amide functional group attached to a phenyl moiety. The combination of these structural features imparts 2-Chloro-N-phenylbenzamide with a range of chemical and biological properties that make it a valuable intermediate and potential therapeutic agent.

The chemical formula of 2-Chloro-N-phenylbenzamide is C13H10ClNO, and its molecular weight is approximately 231.68 g/mol. The compound is typically synthesized through the reaction of 2-chlorobenzoyl chloride with aniline in the presence of a base, such as triethylamine. This synthetic route is well-documented in the literature and has been optimized to achieve high yields and purity levels, making it suitable for both laboratory-scale synthesis and industrial production.

In terms of physical properties, 2-Chloro-N-phenylbenzamide is a white crystalline solid that is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point ranges from 140 to 142°C, which is consistent with the typical melting points of similar aromatic amides. The solubility profile of 2-Chloro-N-phenylbenzamide makes it amenable to various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

The biological activity of 2-Chloro-N-phenylbenzamide has been the subject of numerous studies in recent years. One of the most notable areas of research has been its potential as an anti-inflammatory agent. Studies have shown that 2-Chloro-N-phenylbenzamide exhibits significant inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Specifically, it has been found to inhibit COX-2 more selectively than COX-1, suggesting that it may have fewer gastrointestinal side effects compared to non-selective COX inhibitors like aspirin and ibuprofen.

Beyond its anti-inflammatory properties, 2-Chloro-N-phenylbenzamide has also been investigated for its potential as an anticancer agent. Research has demonstrated that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism by which 2-Chloro-N-phenylbenzamide exerts its anticancer effects is thought to involve the modulation of signaling pathways such as p53 and Bcl-2. These findings have led to increased interest in developing this compound as a potential therapeutic agent for cancer treatment.

In addition to its direct biological activities, 2-Chloro-N-phenylbenzamide serves as a valuable building block for the synthesis of more complex molecules with diverse applications. For example, it can be used as a starting material for the preparation of novel derivatives with enhanced pharmacological properties. Recent studies have explored the use of 2-Chloro-N-phenylbenzamide-based compounds in the development of new antibiotics, antiviral agents, and neuroprotective drugs.

The environmental impact of 2-Chloro-N-phenylbenzamide has also been studied to ensure its safe use in various applications. Toxicological assessments have shown that it exhibits low toxicity at relevant concentrations and does not pose significant environmental risks when handled properly. However, like any chemical compound, appropriate safety measures should be followed during handling and disposal to minimize any potential hazards.

In conclusion, 2-Chloro-N-phenylbenzamide (CAS No. 6833-13-2) is a multifaceted compound with a wide range of applications in both research and industry. Its unique chemical structure and biological activities make it an important molecule for further investigation and development. As ongoing research continues to uncover new properties and applications, the importance of this compound in the fields of chemistry and pharmaceutical science is likely to grow even further.

6833-13-2 (2-Chloro-N-phenylbenzamide) Related Products

- 921812-27-3(2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide)

- 23224-49-9(Farnesylacetic Acid)

- 896310-81-9(6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate)

- 2229525-19-1(2,2-difluoro-1-(1H-indol-7-yl)ethan-1-ol)

- 2228604-47-3(1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentylmethanamine)

- 2098131-64-5(Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate)

- 2228205-78-3(tert-butyl 4-2-(1-amino-3,3-difluorocyclobutyl)ethylpiperazine-1-carboxylate)

- 2137780-44-8(5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride)

- 1805764-99-1(4-(2-Chloropropanoyl)-3-nitromandelic acid)

- 2077926-27-1(2-Chloro-4-ethynylbenzonitrile)